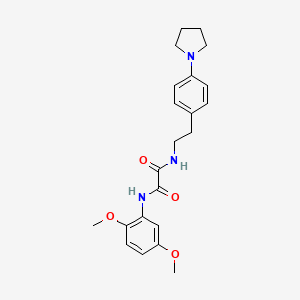

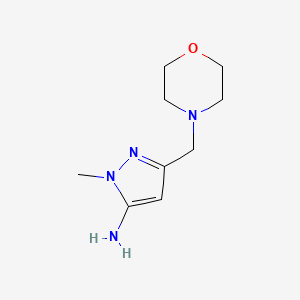

Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

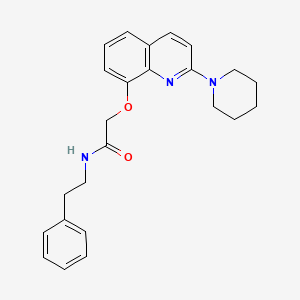

Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate is a chemical compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Scientific Research Applications

Synthesis of Novel Series of Derivatives

A study by El‐Faham et al. (2013) explored the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the synthesis of a novel series of α-ketoamide derivatives. The superiority of OxymaPure over traditional methods was demonstrated through improved purity and yield in the synthesis of these derivatives, characterized using various analytical techniques (El‐Faham et al., 2013).

Asymmetric Synthesis for Enantioselective Alkaloid Synthesis

Hirai et al. (1992) investigated the asymmetric intramolecular Michael reaction, leading to the synthesis of versatile chiral building blocks for enantioselective alkaloid synthesis. The study highlighted the creation of pyrrolidine and piperidine derivatives with moderate to excellent optical yield, further enhancing the toolbox for asymmetric synthesis (Hirai et al., 1992).

Development of Antimitotic Agents

Research by Temple et al. (1992) focused on the synthesis of oxime derivatives, serving as precursors for potent antimitotic agents. This study identified compounds with significant antitumor activity in mice, contributing to the ongoing search for effective cancer therapies (Temple et al., 1992).

Chemoselective Synthesis of Derivatives

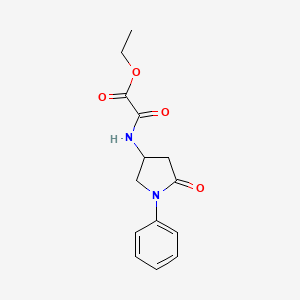

Pretto et al. (2019) described the chemoselective synthesis of ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate derivatives, emphasizing the method's high chemoselectivity and moderate to good yields. This research provides valuable insights into the synthesis process and potential applications of these compounds (Pretto et al., 2019).

Properties

IUPAC Name |

ethyl 2-oxo-2-[(5-oxo-1-phenylpyrrolidin-3-yl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-2-20-14(19)13(18)15-10-8-12(17)16(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXMPTPYDHPRHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CC(=O)N(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

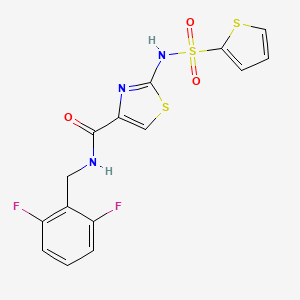

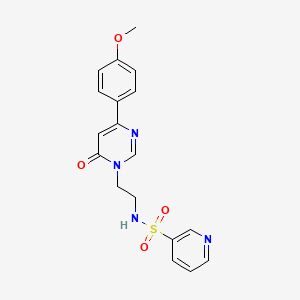

![(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2739402.png)

![5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2739407.png)

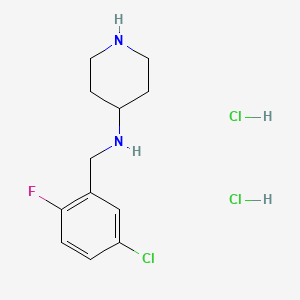

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)

![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)

![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)